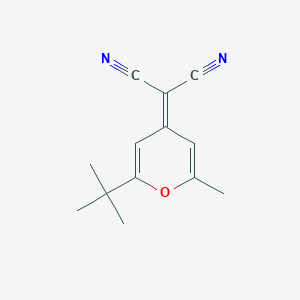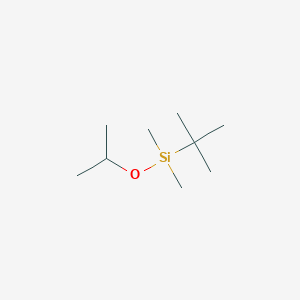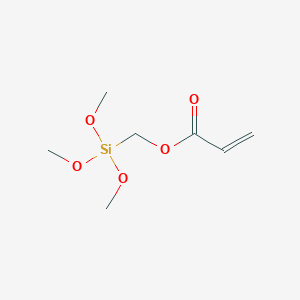![molecular formula C8H15NO2 B1591035 1,4-Dioxaspiro[4.5]decan-8-amine CAS No. 97096-16-7](/img/structure/B1591035.png)
1,4-Dioxaspiro[4.5]decan-8-amine
概要
説明
“1,4-Dioxaspiro[4.5]decan-8-amine” is a chemical compound with the molecular formula C8H15NO2 . It is a derivative of “1,4-Dioxaspiro[4.5]decan-8-one”, which is a biochemical reagent that can be used as a biological material or organic compound for life science-related research .
Synthesis Analysis
The synthesis of “1,4-Dioxaspiro[4.5]decan-8-amine” involves various chemical reactions. For instance, it has been used in the synthesis of 1,4-dioxa-8-azaspiro[4,5]deca spirocyclotriphosphazenes . The highest conversions were obtained with primary amine 5a and cyclic secondary amines (5b, 5c) .
Molecular Structure Analysis
The molecular structure of “1,4-Dioxaspiro[4.5]decan-8-amine” is complex, with a spirocyclic structure that includes two oxygen atoms and one nitrogen atom . The InChI code for this compound is 1S/C8H15NO2/c9-7-1-3-8(4-2-7)10-5-6-11-8/h7H,1-6,9H2 .
Chemical Reactions Analysis
The chemical reactions involving “1,4-Dioxaspiro[4.5]decan-8-amine” are diverse. It has been used in the synthesis of 1,4-dioxa-8-azaspiro[4,5]deca spirocyclotriphosphazenes . The catalytic reactions were analyzed with an Agilent Technologies 6890 N gas chromatograph .
Physical And Chemical Properties Analysis
“1,4-Dioxaspiro[4.5]decan-8-amine” is a brown to light yellow liquid . It has a molecular weight of 157.21 . The storage temperature is at room temperature .
科学的研究の応用
Synthetic Intermediate and Chemical Synthesis
1,4-Dioxaspiro[4.5]decan-8-one, a closely related compound, is highlighted for its role as a bifunctional synthetic intermediate widely used in the synthesis of organic chemicals, including pharmaceutical intermediates, liquid crystals, and insecticides. Its synthesis from 1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane through selective deketalization in acidic solutions demonstrates its versatility and efficiency in chemical synthesis processes (Zhang Feng-bao, 2006).
Environmental and Health Applications
The Mannich base derivative of 5,11,17,23-tetrakis-[(1,4-dioxa-8-azaspiro-[4.5]decanyl)methyl]-25,26,27,28-tetrahydroxy calix[4]arene shows high efficiency in the removal of water-soluble carcinogenic direct azo dyes and aromatic amines from aqueous solutions. This application is critical in environmental cleanup and water treatment processes, where such compounds are better sorbents for azo dyes than for aromatic amines (E. Akceylan, M. Bahadir, M. Yılmaz, 2009).
Drug Development and Antimicrobial Activity
1,4-Dioxaspiro[4.5]decan-8-one derivatives have been evaluated for potential antimycobacterial activities, demonstrating the compound's utility in the development of new pharmaceuticals. In particular, certain derivatives were found active at concentrations as low as 25 µg/mL, with one compound showing more than 90% inhibition, indicating significant antimicrobial potential (T. Srivastava, Anil K. Gaikwad, W. Haq, S. Sinha, S. B. Katti, 2005).
Anticancer and Antiviral Research
The development of novel compounds with anticancer activity is a significant area of application. Triazole-spirodienone conjugates derived from copper salt-catalyzed oxidative amination of 1,4-dioxaspiro[4.5]decan-8-one derivatives have shown moderate to high anticancer potency in various cancer cell lines, underscoring the potential for these compounds in oncology (L. Gu, Peng Wang, Qiu Zhong, Yu-Xing Deng, J. Xie, Fei Liu, Fan Xiao, Shilong Zheng, Yue Chen, Guangdi Wang, Ling He, 2017).
Safety And Hazards
“1,4-Dioxaspiro[4.5]decan-8-amine” is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
特性
IUPAC Name |
1,4-dioxaspiro[4.5]decan-8-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c9-7-1-3-8(4-2-7)10-5-6-11-8/h7H,1-6,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDAFVGCPLFJMHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1N)OCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60562412 | |
| Record name | 1,4-Dioxaspiro[4.5]decan-8-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60562412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Dioxaspiro[4.5]decan-8-amine | |
CAS RN |
97096-16-7 | |
| Record name | 1,4-Dioxaspiro[4.5]decan-8-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60562412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-Dioxa-spiro[4.5]dec-8-ylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4,7-Difluorobenzo[d]thiazol-2-amine](/img/structure/B1590955.png)






![6,7-dihydro-5H-cyclopenta[c]pyridin-5-one](/img/structure/B1590968.png)



